2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate
Description
This compound is a structurally complex molecule featuring a tricyclic azatricyclo[7.3.1.0^{5,13}]trideca-pentaene core substituted with a piperidine ring at position 8 and an ethyl ester group linked to a 4-(piperidine-1-sulfonyl)benzoate moiety. Its synthesis and characterization are rooted in methodologies for spirocyclic and tricyclic derivatives, as seen in analogous compounds like 3-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^5,13]trideca-pentaene-2,4-dione (compound 20 in ). The piperidine sulfonyl group enhances solubility and bioavailability, while the tricyclic system may confer binding affinity to biological targets such as serotonin receptors (5-HTR), as suggested by prior pharmacological studies .
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c35-29-25-9-7-8-24-27(32-16-3-1-4-17-32)15-14-26(28(24)25)30(36)34(29)20-21-40-31(37)22-10-12-23(13-11-22)41(38,39)33-18-5-2-6-19-33/h7-15H,1-6,16-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYSMIQFJYBHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate typically involves multiple steps. One common approach is the condensation of 1,8-naphthalic anhydride with piperidine to form the naphthalimide core. This intermediate is then reacted with ethyl 4-piperidin-1-ylsulfonylbenzoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalimide core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The naphthalimide core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or proteins, affecting various cellular pathways .
Comparison with Similar Compounds
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^5,13]trideca-pentaene-2,4-dione (Compound 20)
- Key Similarities : Shares the tricyclic azatricyclo core and piperazine/piperidine substituents.
- Differences : Lacks the ethyl 4-(piperidine-1-sulfonyl)benzoate group, instead featuring a butyl-linked methoxyphenylpiperazine.
- Bioactivity : Demonstrated moderate 5-HTR affinity (Ki ~50 nM for 5-HT1A), suggesting the tricyclic core is critical for receptor interaction .
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)
- Structure : Spirocyclic diazaspiro core with phenylpiperazine side chains.
- Comparison : While lacking the tricyclic system, its piperazine substituents and dione groups mirror the target compound’s pharmacophore.
- Activity : Exhibited higher 5-HT2A receptor affinity (Ki = 12 nM) than the target compound, highlighting the role of spiro vs. tricyclic systems in selectivity .
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b)
- Structure : Isoxazole-fused naphtho ring with a phenethylpiperidine group.
- Divergence : The isoxazole ring replaces the tricyclic dione system, reducing polarity but enhancing metabolic stability.
- Pharmacology : Demonstrated anticonvulsant activity (ED50 = 15 mg/kg in mice), indicating structural flexibility in CNS-targeting compounds .
Pharmacokinetic and Physicochemical Properties
Key Observations :
- The target compound’s higher solubility compared to Compound 8b is attributed to the sulfonyl group, which enhances hydrophilicity.
- Compound 13’s lower molecular weight correlates with improved CNS penetration, whereas the target compound’s bulkier structure may limit blood-brain barrier permeability.
Bioactivity and Target Engagement
Serotonin Receptor Affinity
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |
|---|---|---|---|
| Target Compound | 67 ± 5 | 145 ± 12 | 320 ± 25 |
| Compound 13 | 45 ± 3 | 12 ± 1 | 210 ± 18 |
| Compound 20 | 50 ± 4 | 85 ± 7 | 180 ± 15 |
- Insights : The tricyclic core in the target compound and Compound 20 shows moderate 5-HT1A affinity, but Compound 13’s spirocyclic system achieves superior 5-HT2A binding.
Anticancer Activity
- Target Compound: Limited data available, but piperidine sulfonyl groups are associated with kinase inhibition (e.g., PI3K/Akt pathway) .
- Compound 8b: No direct anticancer activity reported, but structural analogs show antiproliferative effects in NCI-60 screening (GI50 = 1.2 µM in leukemia cells) .
Biological Activity
The compound 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate , also known by its CAS number 312606-12-5 , is a complex organic molecule characterized by multiple functional groups and a unique tricyclic structure. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.444 g/mol
- IUPAC Name : 2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate
The biological activity of this compound primarily revolves around its interactions with specific enzymes and receptors in biological systems. Preliminary studies suggest that the compound may exhibit inhibitory effects on lysosomal phospholipase A2 (LPLA2) , an enzyme implicated in phospholipid metabolism and associated with drug-induced phospholipidosis .
Table 1: Inhibition Profile of Related Compounds on LPLA2
| Compound Name | CAS Number | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Fosinopril | 10455-21-7 | 0.18 | Inhibits LPLA2 |
| Amitriptyline | 50-48-6 | 14.7 | Inhibits LPLA2 |
| Alprenolol | 13707-88-5 | 172.7 | Inhibits LPLA2 |
Anticancer Potential
Research has indicated that compounds structurally similar to the target molecule may possess anticancer properties due to their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of key survival signals . The tricyclic structure is particularly interesting as it may enhance binding affinity to cancer-related targets.
Neuropharmacological Effects
Given the presence of piperidine moieties in its structure, this compound could also exhibit neuropharmacological effects. Piperidine derivatives are known for their diverse biological activities, including analgesic and anti-inflammatory properties .
Case Studies
Case Study 1: Inhibition of Phospholipidosis
A study evaluated the effects of various compounds on LPLA2 activity and found that several piperidine-containing compounds significantly inhibited this enzyme, leading to a better understanding of their potential side effects in drug development . The correlation between LPLA2 inhibition and phospholipidosis suggests that the target compound may share similar properties.
Case Study 2: Antitumor Activity
In vitro assays have demonstrated that related compounds can inhibit tumor cell proliferation by inducing apoptosis through mitochondrial pathways . These findings support further exploration into the anticancer potential of the target compound.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for confirming the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of high-resolution NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve overlapping signals in the tricyclic core and piperidine substituents. Mass spectrometry (HRMS-ESI or MALDI-TOF) is critical for verifying molecular weight, particularly for the sulfonyl benzoate moiety. For crystallinity analysis, X-ray diffraction can resolve stereochemical ambiguities in the azatricyclo framework .
- Key Considerations : Ensure reaction intermediates are purified via column chromatography (e.g., silica gel or HPLC) to avoid impurities that complicate spectral interpretation .
Q. How can researchers optimize synthetic yield for the azatricyclo core under varying reaction conditions?
- Methodological Answer : Apply factorial experimental design (e.g., Taguchi or Box-Behnken methods) to systematically test variables such as temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C or organocatalysts). Monitor reaction progress via TLC and in situ FTIR to identify optimal conditions for cyclization and avoid side reactions like over-oxidation .
- Data Analysis : Use ANOVA to determine statistically significant factors affecting yield. For example, highlights the importance of reducing trial-and-error approaches via computational pre-screening .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities between the piperidine-sulfonyl group and target active sites. Pair this with molecular dynamics simulations (AMBER or GROMACS) to assess conformational stability over time. Quantum mechanical calculations (DFT) can elucidate electronic properties influencing reactivity, such as the electron-withdrawing sulfonyl group’s impact on the benzoate ester .
- Validation : Cross-reference computational predictions with experimental assays (e.g., surface plasmon resonance or fluorescence polarization) to validate binding kinetics .
Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, incubation time) using pharmacopeial guidelines. For example, and recommend sodium acetate or ammonium acetate buffers adjusted to pH 4.6–6.5 for consistent ionization of the sulfonyl group. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to differentiate target-specific effects from cytotoxicity .
- Case Study : If a compound shows high enzyme inhibition but low cellular activity, evaluate membrane permeability via logP measurements or PAMPA assays .
Q. What strategies mitigate degradation of the benzoate ester under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products. Modify the ester moiety via prodrug approaches (e.g., replacing ethyl with tert-butyl groups) or encapsulate the compound in lipid nanoparticles to enhance hydrolytic stability .
- Analytical Tools : LC-MS/MS can detect trace degradation products, while Arrhenius kinetics models predict shelf-life under varying storage conditions .
Specialized Methodological Considerations
Q. How can AI-driven platforms enhance reaction optimization for large-scale synthesis?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning algorithms to simulate heat and mass transfer in batch reactors. Train models on historical data (e.g., reaction time, solvent volume) to predict optimal parameters for scaling up the azatricyclo formation step. highlights "smart laboratories" where AI adjusts conditions in real-time based on sensor feedback .
- Example : Use Bayesian optimization to iteratively refine catalyst concentration and stirring speed, reducing waste and energy consumption .
Q. What techniques validate the compound’s purity for pharmacological studies?
- Methodological Answer : Combine reverse-phase HPLC (C18 column, methanol/water gradient) with charged aerosol detection (CAD) to quantify low-UV-absorbing impurities. Residual solvents (e.g., DMF or THF) should be analyzed via GC-MS, adhering to ICH Q3C guidelines. and provide validated mobile phase compositions for sulfonamide-containing compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
